1,2,5-trimethyl-N-pentylpiperidin-4-amine
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Overview
Description
1,2,5-trimethyl-N-pentylpiperidin-4-amine is a synthetic organic compound that belongs to the piperidine class of chemicals. Piperidine derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,5-trimethyl-N-pentylpiperidin-4-amine typically involves the alkylation of piperidine derivatives. One common method includes the reaction of 1,2,5-trimethylpiperidine with pentylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Purification steps such as distillation or recrystallization are employed to obtain the desired purity of the compound .
Chemical Reactions Analysis
Types of Reactions
1,2,5-trimethyl-N-pentylpiperidin-4-amine can undergo various chemical reactions including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding amine oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the compound into its reduced form.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of amine oxides.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
1,2,5-trimethyl-N-pentylpiperidin-4-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1,2,5-trimethyl-N-pentylpiperidin-4-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1,2,5-trimethylpiperidin-4-ol: Known for its antimicrobial activity.
1,2,5-trimethyl-4-oxiranylpiperidin-4-ol: Exhibits a wide spectrum of antimicrobial activity.
1,2,5-trimethyl-4-(1’,2’-dihydroxyethyl)piperidin-4-ol benzoate hydrochloride: Active against various microorganisms.
Uniqueness
Its unique combination of functional groups allows for versatile chemical modifications and interactions, making it a valuable compound for research and industrial purposes .
Properties
Molecular Formula |
C13H28N2 |
---|---|
Molecular Weight |
212.37 g/mol |
IUPAC Name |
1,2,5-trimethyl-N-pentylpiperidin-4-amine |
InChI |
InChI=1S/C13H28N2/c1-5-6-7-8-14-13-9-12(3)15(4)10-11(13)2/h11-14H,5-10H2,1-4H3 |
InChI Key |
YUXAOOKQNMXUKB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCNC1CC(N(CC1C)C)C |
Origin of Product |
United States |
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